

physicochemical properties of 1-Chloro-2-iodotetrafluoroethane

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Compound of Interest

Compound Name: 1-Chloro-2-iodotetrafluoroethane

Cat. No.: B1584091

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An In-depth Technical Guide to the Physicochemical Properties of **1-Chloro-2-iodotetrafluoroethane**

Introduction

1-Chloro-2-iodotetrafluoroethane (CAS No. 421-78-3) is a halogenated hydrocarbon of significant interest in advanced chemical synthesis.^{[1][2]} Its unique molecular architecture, featuring a tetrafluoroethane backbone substituted with both chlorine and iodine, imparts a distinct reactivity profile that makes it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.^[1] The strategic placement of two different halogen atoms allows for selective functionalization, a feature highly prized by synthetic chemists.

This guide provides a comprehensive overview of the core physicochemical properties of **1-Chloro-2-iodotetrafluoroethane**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind these properties and their implications for experimental design, safe handling, and application in complex synthetic pathways.

Section 1: Molecular and Structural Information

The identity and reactivity of a chemical compound are fundamentally dictated by its structure.

1-Chloro-2-iodotetrafluoroethane is a two-carbon ethane derivative where the hydrogen atoms have been replaced by fluorine, chlorine, and iodine atoms.

Key Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	1-chloro-1,1,2,2-tetrafluoro-2-iodoethane	[3]
Synonyms	1-chloro-1,1,2,2-tetrafluoro-2-iodoethane	[4]
CAS Number	421-78-3	[3][4][5]
Molecular Formula	C ₂ ClF ₄ I	[3][4][5]
Molar Mass	262.37 g/mol	[3][5]
Monoisotopic Mass	261.86694 Da	[3]
InChIKey	XNIBSTIKPHNKSO-UHFFFAOYSA-N	[6]

The presence of four fluorine atoms provides significant thermal and chemical stability to the carbon backbone, while the C-Cl and C-I bonds serve as reactive sites for nucleophilic substitution and other transformations. The significant difference in the bond dissociation energies of C-Cl versus C-I allows for regioselective reactions, which is a cornerstone of its utility in synthetic chemistry.

Caption: Molecular structure of **1-Chloro-2-iodotetrafluoroethane**.

Section 2: Physical and Chemical Properties

The bulk physical properties of a compound are critical for process design, reaction setup, and purification. **1-Chloro-2-iodotetrafluoroethane** is a dense liquid at standard conditions.

Summary of Physicochemical Properties

Property	Value	Source(s)
Physical State	Liquid (Colorless to Pink)	[4][7]
Boiling Point	53 °C	[5][7]
Density (Predicted)	2.308 ± 0.06 g/cm ³	[4][5][7]
Flash Point	56 °C	[4][5][7]
Refractive Index	1.392	[5][7]
Water Solubility	Predicted Log10(S) = -3.38 (mol/L)	[6]
Octanol/Water Partition Coeff. (LogP)	Predicted = 2.846	[6]

The high density is characteristic of polyhalogenated alkanes and is a direct consequence of the high atomic masses of chlorine and iodine.[4][7] This property is an important consideration for reaction volume calculations and can be leveraged in biphasic systems for phase separation. The boiling point of 53 °C indicates that it is a relatively volatile compound, suggesting that handling in a well-ventilated fume hood is necessary to avoid inhalation exposure and that purification by distillation is a viable method.[5][7] Its predicted low water solubility and preference for octanol (LogP > 0) are typical for fluorinated organic compounds and indicate it will primarily partition into organic phases.[6]

Section 3: Thermodynamic Data

Thermodynamic properties provide insight into the energy, stability, and phase behavior of a compound. The available data for **1-Chloro-2-iodotetrafluoroethane** are largely derived from predictive models, such as the Joback method, which provide valuable estimations for experimental design.[6]

Predicted Thermodynamic Properties

Property	Value	Units	Source
Enthalpy of Vaporization (ΔH_{vap})	27.94	kJ/mol	[6]
Enthalpy of Fusion (ΔH_{fus})	7.03	kJ/mol	[6]
Standard Gibbs Free Energy of Formation (ΔfG°)	-761.41	kJ/mol	[6]
Ideal Gas Heat Capacity (C _{pg}) at 366.35 K	129.52	J/mol·K	[6]
Critical Temperature (T _c)	562.90	K	[6]
Critical Pressure (P _c)	3853.09	kPa	[6]

These predicted values are instrumental in chemical engineering applications, such as designing distillation columns or predicting reaction thermodynamics. The enthalpy of vaporization, for instance, quantifies the energy required for distillation, a primary purification technique for a compound with this boiling point.

Section 4: Spectroscopic Analysis

While specific, verified spectra for **1-Chloro-2-iodotetrafluoroethane** are not widely available in public databases, its structure allows for predictable spectroscopic signatures. A comprehensive analysis would involve Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Expected Spectroscopic Signatures:

- **Mass Spectrometry (EI-MS):** The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 262, considering the most common isotopes (^{35}Cl , ^{127}I). A key feature would be the isotopic pattern of chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of ~3:1), which would appear at M^+ and

$M^{+}+2$. Common fragmentation patterns would involve the loss of $I\cdot$ (m/z 127) and $Cl\cdot$ (m/z 35), as the C-I bond is the weakest, leading to a prominent peak at m/z 135 ($C_2ClF_4^{+}$).

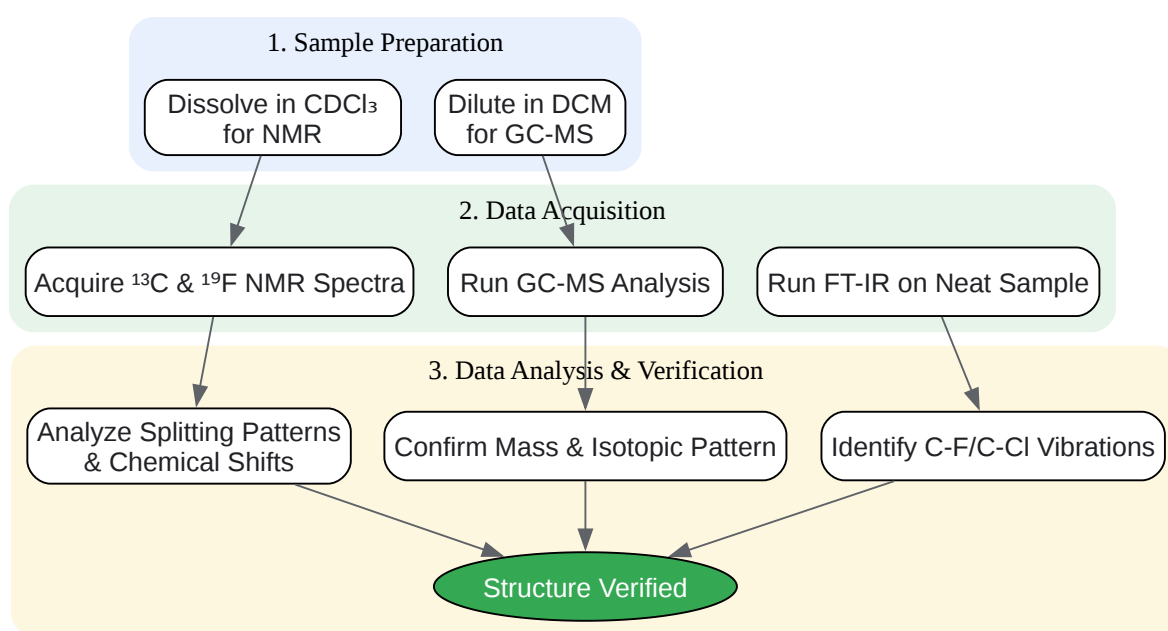
- ^{13}C NMR: Due to the presence of fluorine, the carbon signals will exhibit complex splitting patterns (C-F coupling). Two distinct signals are expected, one for the $-CF_2I$ group and another for the $-CF_2Cl$ group, both split into triplets by the adjacent fluorines.
- ^{19}F NMR: This is the most informative NMR technique for this compound. Two distinct signals, each a triplet, would be expected, corresponding to the two non-equivalent $-CF_2-$ groups. The chemical shifts and coupling constants would be diagnostic for confirming the structure.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands in the $1000-1250\text{ cm}^{-1}$ region, which are characteristic of C-F stretching vibrations. C-Cl and C-I stretching vibrations would appear at lower frequencies in the fingerprint region.

General Protocol for Spectroscopic Characterization

Acquiring definitive spectra is a self-validating process crucial for confirming the identity and purity of a synthesized or purchased batch.

- Sample Preparation: Dissolve a small, precise amount of **1-Chloro-2-iodotetrafluoroethane** in a suitable deuterated solvent (e.g., $CDCl_3$) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile organic solvent like dichloromethane.
- Instrument Calibration: Ensure all instruments (NMR, GC-MS, FT-IR) are calibrated using appropriate standards to guarantee accuracy of mass assignments, chemical shifts, and absorption frequencies.
- Data Acquisition:
 - NMR: Acquire 1H , ^{13}C , and ^{19}F NMR spectra. Use appropriate pulse sequences to obtain high-resolution data, including DEPT for ^{13}C to determine carbon types.
 - GC-MS: Inject the sample into a GC-MS system to confirm purity (a single peak in the chromatogram) and obtain the mass spectrum for fragmentation analysis.

- FT-IR: Obtain an IR spectrum of the neat liquid to identify characteristic functional group vibrations.
- Data Analysis & Verification: Compare the acquired spectra with the expected signatures described above. The combination of correct molecular mass, isotopic patterns, and characteristic NMR splitting patterns provides unambiguous structural confirmation.



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Caption: General workflow for spectroscopic analysis.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **1-Chloro-2-iodotetrafluoroethane** is classified as a hazardous substance and requires careful handling.

Hazard Summary:

- **Acute Toxicity:** The compound is considered harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5] GHS hazard statements include H301 (Toxic if swallowed), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[3]
- **Irritation:** It may cause skin and serious eye irritation.[8]

Mandatory Handling Protocols:

- **Engineering Controls:** All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8] An emergency eyewash station and safety shower must be readily accessible.
- **Personal Protective Equipment (PPE):**
 - **Hand Protection:** Wear chemical-resistant gloves (e.g., nitrile).
 - **Eye Protection:** Chemical safety goggles and a face shield are required.[8]
 - **Body Protection:** A lab coat and appropriate protective clothing must be worn.[8]
- **First Aid:** In case of skin contact, wash immediately with soap and water.[4] For eye contact, flush with water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] In all cases of exposure, seek immediate medical attention.[5]

Storage and Stability:

- **Conditions:** Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
- **Light Sensitivity:** The compound is noted to be light-sensitive.[5][8] Therefore, it must be stored in an opaque or amber container to prevent degradation.
- **Incompatibilities:** Keep away from strong oxidizing agents.[8]

Section 6: Applications in Research and Development

The primary value of **1-Chloro-2-iodotetrafluoroethane** lies in its role as a versatile synthetic intermediate.[1] The differential reactivity of the C-I and C-Cl bonds is the key to its utility. The C-I bond is significantly weaker and more labile, making it a selective site for nucleophilic substitution, radical reactions, or metal-catalyzed cross-coupling reactions. This allows for the precise introduction of the C₂ClF₄- moiety into a target molecule, a common strategy in the development of fluorinated pharmaceuticals and agrochemicals where such groups can enhance metabolic stability, binding affinity, and lipophilicity.

Conclusion

1-Chloro-2-iodotetrafluoroethane is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its high density, volatility, and characteristic reactivity profile make it a valuable tool for the synthetic chemist. A thorough understanding of its properties, coupled with a rigorous adherence to safety protocols, is essential for leveraging its full potential in research and development. The data presented in this guide, grounded in authoritative sources, provides the foundational knowledge required for its effective and safe application in the laboratory.

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